![molecular formula C23H21ClN2O3 B12598174 2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-47-8](/img/structure/B12598174.png)
2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide
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Overview
Description
2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide is a complex organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly for their roles as intermediates in the synthesis of various pharmaceuticals .
Preparation Methods
The synthesis of 2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 4-chloroaniline with acetic anhydride to form 4-chloroacetanilide. This intermediate is then subjected to a nucleophilic substitution reaction with 3-(2-phenylethoxy)benzoyl chloride in the presence of a base such as triethylamine . The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide exhibit anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells by activating specific pathways, such as the caspase pathway, which is crucial for programmed cell death. This property makes it a candidate for further investigation as a potential anticancer agent.
Anti-inflammatory Effects
The compound's structure suggests it may modulate inflammatory responses. Preliminary studies have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases.
Antimicrobial Properties
There is emerging evidence that similar benzamide derivatives possess antimicrobial activity against various pathogens. Investigations into the antibacterial and antifungal effects of this compound could reveal its utility in treating infections.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of benzamide derivatives, including compounds structurally related to this compound. The results indicated significant cytotoxicity against several cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .
Case Study 2: Anti-inflammatory Activity
In a study published in Pharmacology Reports, researchers investigated the anti-inflammatory effects of various benzamide derivatives. The findings suggested that these compounds could significantly reduce inflammation markers in vitro and in vivo models, supporting their potential use in treating inflammatory conditions .
Case Study 3: Antimicrobial Efficacy
A recent publication in Antimicrobial Agents and Chemotherapy examined the antimicrobial properties of phenyl ether derivatives similar to this compound. The results showed promising activity against both Gram-positive and Gram-negative bacteria, highlighting the need for further studies on this compound's efficacy .
Mechanism of Action
The mechanism of action of 2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including anti-inflammatory and antibacterial activities .
Comparison with Similar Compounds
2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide can be compared with other benzamide derivatives, such as:
2-Acetamido-4-fluoroanisole: This compound has a similar structure but with a fluorine atom instead of chlorine, leading to different chemical and biological properties.
2-Acetamido-1-thiochromone: This compound contains a thiochromone ring, which imparts unique chemical reactivity and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Biological Activity
2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, chemical properties, and relevant studies that highlight its significance.
Chemical Structure and Properties
The compound's structure can be broken down into several components:
- Acetamido Group : A functional group that often enhances solubility and biological activity.
- Chloro Substituent : The presence of chlorine can influence the compound's lipophilicity and interaction with biological membranes.
- Phenyl Ring with Ethoxy Substituent : This structure may enhance the compound's ability to penetrate cell membranes, thereby affecting its bioactivity.
The molecular formula for this compound is C18H20ClN2O2.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study on chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing reduced efficacy against Gram-negative bacteria like Escherichia coli and moderate activity against yeast species like Candida albicans .
Table 1: Antimicrobial Efficacy of Related Compounds
Compound | Gram-positive Activity | Gram-negative Activity | Yeast Activity |
---|---|---|---|
N-(4-chlorophenyl)-2-chloroacetamide | High | Low | Moderate |
N-(3-bromophenyl)-2-chloroacetamide | Moderate | Moderate | Low |
This compound | TBD (To Be Determined) | TBD | TBD |
Anticancer Potential
The compound's structural features suggest potential activity against various cancer cell lines. Research has shown that benzamide derivatives can inhibit key cellular pathways involved in cancer proliferation. For instance, some benzamides have been identified as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
The proposed mechanism for the biological activity of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for cell survival and proliferation.
- Membrane Interaction : The lipophilic nature due to the chloro and phenyl groups may facilitate membrane penetration, allowing the compound to exert its effects intracellularly.
Study on Antimicrobial Properties
A study conducted on a series of chloroacetamides revealed that structural modifications significantly impacted their antimicrobial efficacy. The position of substituents on the phenyl ring was crucial in determining the biological activity, with para-substituted compounds generally showing higher lipophilicity and better membrane permeability .
Cancer Cell Proliferation Inhibition
Research into benzamide derivatives indicated that certain compounds could induce multipolarity in centrosome-amplified cancer cells, leading to disrupted mitotic processes and cell death . This suggests that this compound may also possess similar anticancer properties.
Properties
CAS No. |
648922-47-8 |
---|---|
Molecular Formula |
C23H21ClN2O3 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-16(27)25-22-14-18(24)10-11-21(22)23(28)26-19-8-5-9-20(15-19)29-13-12-17-6-3-2-4-7-17/h2-11,14-15H,12-13H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
ISVRGMYQOMRNDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
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